molecular formula C10H22FO2P B1257524 Ethyl octylphosphonofluoridate CAS No. 171741-11-0

Ethyl octylphosphonofluoridate

Cat. No.: B1257524
CAS No.: 171741-11-0
M. Wt: 224.25 g/mol
InChI Key: QXGGCRMRWONSSB-UHFFFAOYSA-N
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Description

Ethyl octylphosphonofluoridate (EOPF) is an organophosphorus compound with the molecular formula C₁₀H₂₂FO₂P (CAS RN: 333416-07-2) . It is a potent inhibitor of neuropathy target esterase (NTE), an enzyme linked to organophosphorus-induced delayed neuropathy (OPIDN), a neurodegenerative condition characterized by axonal degeneration . EOPF exhibits exceptional inhibitory potency, with a 50% inhibitory concentration (I₅₀) of 0.04 nM in vitro, surpassing most known NTE inhibitors . Its neurotoxicity arises from irreversible inhibition of NTE followed by "aging," a process where the enzyme-inhibitor complex undergoes structural changes, rendering it non-reactivatable .

Properties

CAS No.

171741-11-0

Molecular Formula

C10H22FO2P

Molecular Weight

224.25 g/mol

IUPAC Name

1-[ethoxy(fluoro)phosphoryl]octane

InChI

InChI=1S/C10H22FO2P/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3

InChI Key

QXGGCRMRWONSSB-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=O)(OCC)F

Canonical SMILES

CCCCCCCCP(=O)(OCC)F

Synonyms

EOPF ester
ethyl octylphosphonofluoridate

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Alkylphosphonofluoridates

EOPF belongs to the alkyl alkylphosphonofluoridate class, where structural variations significantly impact potency and neurotoxic outcomes:

Compound Substituents (R1, R2) I₅₀ (nM) Aging Propensity OPIDN Induction? Key Reference
Ethyl octylphosphonofluoridate (EOPF) Ethyl, Octyl 0.04 High Yes
2-Iodoethyl octylphosphonofluoridate 2-Iodoethyl, Octyl 0.09 Low No
Isopropyl dodecylfluorophosphonate (IDFP) Isopropyl, Dodecyl 0.14 Moderate Yes (delayed)
Diisopropyl fluorophosphate (DFP) Isopropyl, Isopropyl 2–25* Low No

Notes:

  • Aging propensity determines neurotoxicity. EOPF’s ethyl group facilitates faster aging than 2-iodoethyl analogs, explaining its OPIDN induction despite similar I₅₀ values .
  • IDFP (I₅₀ = 0.14 nM) shares delayed neurotoxicity with EOPF but requires higher doses for NTE inhibition in vivo .
  • DFP and paraoxon are acute toxicants (ED₅₀ = 2–25 mg/kg) targeting acetylcholinesterase, contrasting with EOPF’s delayed effects (ED₅₀ = 4–7 mg/kg) .

Impact of Alkyl Chain Length and Substituents

Optimal NTE inhibition requires a total chain length of 12–16 atoms (C, O, P) on the phosphorus center . For example:

  • EOPF (ethyl + octyl = 10 carbons + 2 oxygens/phosphorus) fits within this range.
  • IDFP (isopropyl + dodecyl = 15 carbons + 2 oxygens/phosphorus) also aligns, contributing to its potency.
  • Shorter chains (e.g., ethyl ethylphosphonofluoridate, C₄H₁₀FO₂P) exhibit reduced potency due to suboptimal steric interactions .

Role of Leaving Groups

Phosphonofluoridates with fluorine leaving groups are more potent than analogs with phenoxy or nitrophenoxy groups :

  • EOPF (fluorine) vs. aryl phosphonates (e.g., 4-nitrophenoxy): I₅₀ = 0.04 nM vs. 4730 nM .
  • Fluorine’s electronegativity and small size enhance binding to NTE’s catalytic serine residue.

Mechanistic and Toxicological Differences

Aging and Neurotoxicity

  • EOPF : Rapid aging (t₁/₂ < 1 hour) leads to irreversible NTE inhibition and OPIDN .
  • 2-Iodoethyl analog : Slower aging due to steric hindrance from the iodine atom prevents OPIDN despite similar I₅₀ .

In Vivo Effects in Mammals

  • EOPF (1 mg/kg in mice) causes hyperactivity via NTE inhibition, a phenotype replicated in Nte+/- mice .

Structural Data of Key Analogs

Compound CAS RN Molecular Formula HS Code Schedule
Ethyl octylphosphonofluoridate 333416-07-2 C₁₀H₂₂FO₂P 2931.59 1A01
2-Ethylhexyl ethylphosphonofluoridate 468711-97-9 C₁₀H₂₂FO₂P 2931.59 1A01
Isopropyl ethylphosphonofluoridate 1189-87-3 C₅H₁₂FO₂P N/A N/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl octylphosphonofluoridate, and how can purity be validated?

  • Methodological Answer : Ethyl octylphosphonofluoridate can be synthesized via nucleophilic substitution between ethyl phosphonofluoridate and octanol under anhydrous conditions. Purification typically involves fractional distillation or preparative chromatography. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID), with retention indices cross-referenced against NIST-standardized libraries .

Q. Which analytical techniques are most effective for quantifying ethyl octylphosphonofluoridate in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity in complex matrices. For non-polar environments, GC with electron capture detection (ECD) or nitrogen-phosphorus detection (NPD) is effective. Calibration curves must account for matrix effects, and deuterated analogs (e.g., ethyl-d5 methylphosphonofluoridate) are recommended as internal standards .

Q. What biochemical mechanisms underlie ethyl octylphosphonofluoridate's inhibition of neuropathy target esterase (NTE)?

  • Methodological Answer : Ethyl octylphosphonofluoridate covalently binds to the active serine residue of NTE, disrupting phospholipid metabolism. Confirmatory assays include radiometric enzyme activity measurements using [³H]-labeled substrates and Western blotting to assess NTE protein levels. Comparative studies with wild-type vs. Nte knockout mice are critical for validating specificity .

Advanced Research Questions

Q. How do experimental design considerations differ between in vitro and in vivo models for studying ethyl octylphosphonofluoridate toxicity?

  • Methodological Answer : In vitro models (e.g., neuroblastoma cell lines) require dose-response curves adjusted for metabolic activation (e.g., liver S9 fractions). In vivo studies must account for interspecies differences in NTE expression and blood-brain barrier permeability. For murine models, heterozygous Nte<sup>+/−</sup> mice exposed to ethyl octylphosphonofluoridate show dose-dependent hyperactivity, necessitating behavioral assays (e.g., open-field tests) .

Q. How should researchers resolve contradictions in reported neurotoxic thresholds for ethyl octylphosphonofluoridate across studies?

  • Methodological Answer : Discrepancies often arise from variations in exposure duration, model systems, or analytical sensitivity. A meta-analysis framework should standardize metrics (e.g., IC50 values normalized to NTE activity) and control for confounders like organophosphate pre-exposure. Cross-validation using orthogonal methods (e.g., in silico docking vs. kinetic assays) is advised .

Q. What strategies mitigate interference from matrix effects when analyzing ethyl octylphosphonofluoridate in environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery from aqueous matrices. For lipid-rich samples, accelerated solvent extraction (ASE) with hexane/acetone reduces co-elution. Quantify recovery rates using isotopically labeled analogs (e.g., ethyl-d5 methylphosphonofluoridate) and validate via spike-and-recovery experiments .

Q. How can computational modeling predict ethyl octylphosphonofluoridate's interaction with non-target enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations using crystal structures of esterases (e.g., PDB: 1T44) identify potential off-target binding. QSAR models trained on organophosphate inhibition data predict inhibitory constants (Ki). Experimental validation via high-throughput enzyme inhibition panels is essential to confirm computational findings .

Data Presentation and Analysis Guidelines

  • Tables : Include retention times, mass transitions (e.g., m/z 182 → 99 for ethyl octylphosphonofluoridate), and statistical parameters (RSD ≤ 15% for precision).
  • Figures : Dose-response curves for NTE inhibition should use nonlinear regression (e.g., GraphPad Prism). Annotate mechanistic pathways with software like ChemDraw .

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